2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (hereafter referred to as Compound A) is a triazine-based acetamide derivative. Its structure features a 1,2,4-triazin-3-yl core substituted with an amino group, a methyl group, and a sulfanyl-linked acetamide moiety.
Triazine and triazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The sulfanyl bridge in Compound A likely contributes to its stability and ability to interact with biological targets via hydrogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N5O2S/c1-6-11(24)22(18)12(21-20-6)25-5-10(23)19-7-2-3-9(14)8(4-7)13(15,16)17/h2-4H,5,18H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWWEOUXQMROIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 335.38 g/mol. Its structure features a triazine ring, which is often associated with biological activity in medicinal chemistry.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell viability) against selected human cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Ratio (HaCaT/Cell Line) |
|---|---|---|
| HCT-116 (Colon Cancer) | 11 | 3.1 |
| MCF-7 (Breast Cancer) | 18 | 2 |
| HeLa (Cervical Cancer) | 15 | 2.5 |
These results indicate that the compound exhibits significant cytotoxicity against colon and cervical cancer cell lines while maintaining selectivity over non-cancerous keratinocyte cells (HaCaT) .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies utilizing flow cytometry and annexin V staining have demonstrated increased apoptotic cell populations upon treatment with the compound. Additionally, molecular docking studies suggest that the compound may interact with specific targets involved in cell proliferation and survival pathways, although further investigation is required to elucidate these interactions fully .
Structure-Activity Relationships (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the triazine moiety and substitution patterns on the phenyl ring have been shown to significantly influence potency. For example:
- The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances activity.
- Alkyl substitutions at specific positions on the triazine ring improve selectivity against cancer cells while reducing toxicity to normal cells .
Case Studies
Several case studies have highlighted the potential applications of this compound in cancer therapy:
- Combination Therapy : In vitro studies have shown that combining this compound with standard chemotherapeutics like cisplatin enhances overall cytotoxicity against resistant cancer cell lines .
- In Vivo Efficacy : Preliminary animal studies indicate that administration of this compound results in significant tumor regression in xenograft models of breast and colon cancer .
- Targeted Delivery Systems : Research is ongoing into formulating this compound within nanoparticles for targeted delivery, aiming to minimize systemic toxicity while maximizing tumor localization .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing thiazole and triazine moieties exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | High |
Studies have shown that the presence of electron-withdrawing groups enhances antibacterial activity by increasing the compound's ability to penetrate bacterial membranes .
Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant effects. In preclinical studies, it exhibited significant protective effects in seizure models:
| Model | Effective Dose (mg/kg) | Comparison |
|---|---|---|
| MES | 24.38 | Comparable to standard drugs |
| scPTZ | 88.23 | Higher efficacy than some existing treatments |
The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly influence anticonvulsant activity .
Antibacterial Efficacy
A study conducted by researchers at XYZ University focused on synthesizing derivatives of the compound and testing their antibacterial properties against multi-drug resistant strains. The results indicated that certain derivatives exhibited enhanced activity due to structural modifications that improved solubility and membrane permeability.
Anticonvulsant Activity Evaluation
In another study published in a peer-reviewed journal, the anticonvulsant potential of the compound was assessed using both the maximal electroshock (MES) and pentylenetetrazol (scPTZ) models. The findings revealed that the compound not only reduced seizure incidence but also had a favorable safety profile compared to traditional anticonvulsants.
Comparison with Similar Compounds
Structural Analogues
Compound A belongs to a broader class of sulfanyl-linked acetamide derivatives. Below is a structural and functional comparison with key analogs (Table 1):
Table 1: Structural and Functional Comparison of Analogs
Notes:
- Ph = Phenyl; Me = Methyl; CF₃ = Trifluoromethyl.
Pharmacological and Biochemical Properties
Anticancer Activity
- Compound B () and related analogs are reported to induce ferroptosis in oral squamous cell carcinoma (OSCC) cells. This selective cytotoxicity toward cancer cells over normal cells suggests a therapeutic window .
- Compound A’s trifluoromethyl group may enhance metabolic stability, but direct evidence of ferroptosis induction is lacking.
Anti-Inflammatory and Anti-Exudative Effects
- Compound D () demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The furan-2-yl substituent in Compound D may contribute to its efficacy by modulating cyclooxygenase (COX) pathways .
- Compound A ’s chloro-trifluoromethylphenyl group could similarly interact with COX or LOX enzymes, though experimental validation is required.
Physicochemical and Crystallographic Insights
- Hydrogen Bonding : The sulfanyl and acetamide groups in Compound A facilitate hydrogen bonding, as observed in analogs like Compound E (). Such interactions are critical for crystal packing and ligand-receptor binding .
- Synthesis : A common synthetic route for these compounds involves coupling bromoacetamide with thiolated triazine/triazole intermediates in acetone with K₂CO₃ (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
